molecular formula C18H19N5S B13372206 3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372206
M. Wt: 337.4 g/mol
InChI Key: JIWAPNORDVBBHZ-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of adamantyl and pyridinyl groups attached to a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and has been shown to yield excellent results . The reaction conditions are mild, making the process efficient and straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combination of adamantyl and pyridinyl groups, which confer unique properties such as enhanced stability and specific biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

3-(1-adamantyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19N5S/c1-3-19-4-2-14(1)15-22-23-16(20-21-17(23)24-15)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2

InChI Key

JIWAPNORDVBBHZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C5N4N=C(S5)C6=CC=NC=C6

Origin of Product

United States

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